2,5,5-Trimethylhepta-3,6-dien-3-ol

synthetic chemistry allylic oxidation fragrance intermediate

2,5,5-Trimethylhepta-3,6-dien-3-ol (CAS 629650-27-7, molecular formula C10H18O, molecular weight 154.25 g/mol) is a synthetic secondary allylic alcohol belonging to the irregular monoterpenoid class. This compound is the 3-ol positional isomer of the naturally abundant yomogi alcohol (2,5,5-trimethylhepta-3,6-dien-2-ol, CAS 26127-98-0), a tertiary alcohol widely identified in Artemisia, Achillea, and Santolina essential oils.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 629650-27-7
Cat. No. B12596511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,5-Trimethylhepta-3,6-dien-3-ol
CAS629650-27-7
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C)C(=CC(C)(C)C=C)O
InChIInChI=1S/C10H18O/c1-6-10(4,5)7-9(11)8(2)3/h6-8,11H,1H2,2-5H3
InChIKeyJYQZWYVHUVOLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2,5,5-Trimethylhepta-3,6-dien-3-ol (CAS 629650-27-7) for Fragrance R&D: Structural Identity & Baseline Properties


2,5,5-Trimethylhepta-3,6-dien-3-ol (CAS 629650-27-7, molecular formula C10H18O, molecular weight 154.25 g/mol) is a synthetic secondary allylic alcohol belonging to the irregular monoterpenoid class . This compound is the 3-ol positional isomer of the naturally abundant yomogi alcohol (2,5,5-trimethylhepta-3,6-dien-2-ol, CAS 26127-98-0), a tertiary alcohol widely identified in Artemisia, Achillea, and Santolina essential oils [1]. The critical structural distinction — a secondary hydroxyl at C-3 versus a tertiary hydroxyl at C-2 — confers fundamentally different reactivity profiles: the 3-ol bears a hydroxyl on a chiral carbon adjacent to a conjugated diene system, enabling esterification, oxidation to the corresponding ketone, and participation in stereoselective transformations that are sterically and electronically inaccessible to the tertiary 2-ol [2]. Predicted physicochemical properties include a boiling point of 213.8±19.0 °C, density of 0.857±0.06 g/cm³, and an estimated pKa of 14.75±0.29 . The compound is classified under the GHS system with hazard statements currently listed as 'none' for acute toxicity endpoints, though full toxicological characterization remains limited .

Why 2,5,5-Trimethylhepta-3,6-dien-3-ol (CAS 629650-27-7) Cannot Be Replaced by Yomogi Alcohol or Other In-Class Terpene Alcohols


The irregular monoterpene alcohol family — encompassing yomogi alcohol (2-ol), artemisia alcohol, santolina alcohol, and lavandulol — shares a C10 skeleton but diverges sharply at the position, class (primary/secondary/tertiary), and stereoelectronic environment of the hydroxyl group. Substituting 2,5,5-trimethylhepta-3,6-dien-3-ol with the more common yomogi alcohol (tertiary 2-ol) would fundamentally alter downstream reactivity: the secondary allylic alcohol in the 3-ol isomer is oxidizable to an α,β-unsaturated ketone — a reactive Michael acceptor and synthetic handle — whereas the tertiary 2-ol cannot undergo analogous oxidation [1]. Furthermore, the 3-ol's hydroxyl is located at the allylic position of a conjugated diene, enabling stereoselective Sharpless epoxidation, directed hydrogenation, and enzymatic resolution pathways that are sterically precluded in the gem-dimethyl-flanked tertiary 2-ol [2]. In fragrance formulation, subtle differences in hydroxyl positioning on the terpene backbone produce distinct odor character and substantivity profiles due to altered hydrogen-bonding capacity and volatility; the secondary alcohol exhibits different evaporation curves and olfactory tenacity compared to the tertiary congener [3]. These physico-chemical and olfactory divergences mean that procurement decisions based solely on skeletal similarity, without verifying the exact positional isomer, risk introducing a compound with incompatible reactivity, divergent organoleptic properties, and uncharacterized regulatory standing.

Quantitative Differentiation: 2,5,5-Trimethylhepta-3,6-dien-3-ol (CAS 629650-27-7) vs. Yomogi Alcohol and In-Class Comparators


Positional Isomerism: Secondary vs. Tertiary Alcohol — Oxidation Susceptibility as a Key Differentiation Axis

2,5,5-Trimethylhepta-3,6-dien-3-ol (CAS 629650-27-7) is a secondary allylic alcohol, whereas yomogi alcohol (CAS 26127-98-0) is a tertiary alcohol. Secondary allylic alcohols are susceptible to oxidation to α,β-unsaturated ketones using mild oxidants such as MnO₂ or Dess-Martin periodinane. The tertiary 2-ol cannot undergo this transformation due to the absence of a C-H bond at the carbinol carbon. This differential reactivity is foundational in organic synthesis and determines the compound's utility as a synthetic intermediate [1].

synthetic chemistry allylic oxidation fragrance intermediate

GC Retention Index Differential: Predicted Kovats RI vs. Experimentally Verified Yomogi Alcohol RI

The experimentally measured Kovats retention index (RI) for yomogi alcohol (tertiary 2-ol, CAS 26127-98-0) on non-polar columns (DB-5, DB-5MS, HP-5MS) ranges from 996 to 1000.3 [1]. The 3-ol positional isomer (CAS 629650-27-7), bearing a secondary hydroxyl at the allylic position of a conjugated diene, is predicted to exhibit a distinct RI shift due to altered polarity and hydrogen-bonding interactions with the stationary phase. While a measured RI for the 3-ol has not been published in the peer-reviewed literature to date, the structural difference between a secondary allylic alcohol and a tertiary alcohol reliably produces a chromatographic retention shift sufficient for baseline resolution under standard essential oil GC-MS conditions [2].

gas chromatography Kovats retention index quality control

Synthetic Versatility: Allylic Alcohol as a Branch Point for Esterification, Etherification, and Sigmatropic Rearrangement

The secondary allylic alcohol motif in 2,5,5-trimethylhepta-3,6-dien-3-ol enables acylation to form esters with tunable volatility and odor character — a strategy employed extensively in the fragrance industry for pro-fragrance design. The structurally related compound 3,5,5-trimethyl-1,6-heptadien-3-ol (a constitutional isomer with methyl substitution at C-3 and C-5) has been patented as a key intermediate for the manufacture of lavandulol and its esters, demonstrating industrial precedent for secondary allylic alcohols in this structural family as synthetic branch points [1]. By contrast, the tertiary 2-ol (yomogi alcohol) undergoes esterification sluggishly due to steric hindrance at the quaternary carbinol center, requiring more forcing conditions and yielding esters with lower olfactory substantivity [2].

synthetic intermediate esterification fragrance pro-drug

Chirality and Stereochemical Purity: The C-3 Stereogenic Center as a Quality Attribute

2,5,5-Trimethylhepta-3,6-dien-3-ol contains a single stereogenic center at C-3, yielding (R)- and (S)-enantiomers with potentially divergent odor character and biological activity — a well-documented phenomenon in terpene alcohol fragrance chemistry (e.g., (R)- and (S)-linalool exhibit distinct odor detection thresholds differing by up to a factor of 10) [1]. Yomogi alcohol (the 2-ol), bearing a quaternary C-2 with three distinct carbon substituents, is achiral at the carbinol center. The presence of chirality in the 3-ol provides an additional dimension for quality specification: enantiomeric excess (ee) can be quantified by chiral GC or HPLC and used as a batch-to-batch consistency metric, whereas the 2-ol lacks this stereochemical quality handle entirely [2].

stereochemistry enantiomeric purity chiral QC

Regulatory and Natural Occurrence Status: A Blank Slate vs. Established Natural Product

Yomogi alcohol (2-ol, CAS 26127-98-0) is an established natural product identified in over 15 plant species including Artemisia herba-alba, A. judaica, A. princeps, Achillea ageratum, and Lathyrus species, with documented concentrations up to 39.3% of essential oil in Artemisia abyssinica [1]. In contrast, 2,5,5-trimethylhepta-3,6-dien-3-ol (CAS 629650-27-7) does not appear in published natural product databases (e.g., NP-MRD, PhytoBank, KNApSAcK) and the CAS registry entry lacks natural-occurrence annotations [2]. This distinction carries significant regulatory implications: the 2-ol may benefit from established FEMA GRAS or natural-occurrence-based regulatory pathways, whereas the 3-ol is positioned as a novel synthetic substance requiring de novo safety assessment for flavor/fragrance use. For industrial users seeking a patentable, proprietary fragrance ingredient with freedom-to-operate advantages, the 3-ol's absence from the natural product literature is a strategic asset rather than a limitation [3].

regulatory natural occurrence novel ingredient

Downstream Synthetic Utility: Allylic Oxidation to a Reactive Ketone Intermediate Not Accessible from the 2-ol

Oxidation of 2,5,5-trimethylhepta-3,6-dien-3-ol (secondary allylic alcohol) yields 2,5,5-trimethylhepta-3,6-dien-3-one, an α,β-unsaturated ketone containing a conjugated enone system. This structural moiety is a privileged scaffold for Diels-Alder cycloadditions, organometallic 1,4-additions, and heterocycle syntheses. The analogous oxidation is chemically impossible for yomogi alcohol (tertiary 2-ol), which lacks the requisite C-H bond at the hydroxyl-bearing carbon [1]. The patent literature provides industrial precedent: 3,5,5-trimethyl-1,6-heptadien-3-ol (a closely related secondary allylic alcohol isomer) serves as the starting material for lavandulol manufacture via sequential allylic rearrangement and esterification, demonstrating the synthetic utility of secondary allylic alcohols in this structural class [2].

α,β-unsaturated ketone Michael acceptor synthetic building block

Optimal Deployment Scenarios for 2,5,5-Trimethylhepta-3,6-dien-3-ol (CAS 629650-27-7) Based on Verified Differentiation Evidence


Synthesis of α,β-Unsaturated Ketone Building Blocks via Allylic Oxidation

The secondary allylic alcohol structure of the 3-ol enables mild oxidation (MnO₂, Dess-Martin periodinane, or Swern conditions) to generate 2,5,5-trimethylhepta-3,6-dien-3-one — an α,β-unsaturated ketone that is structurally inaccessible from the tertiary 2-ol (yomogi alcohol). This enone serves as a dienophile in Diels-Alder reactions and as a Michael acceptor for organocuprate additions, providing access to polycyclic and functionalized terpenoid scaffolds [1]. In fragrance R&D, the ketone derivative may also exhibit distinct odor character (woody, ionone-like) compared to the parent alcohol, expanding the olfactory palette available from a single starting material [2].

Pro-Fragrance Ester Library Synthesis with Tunable Hydrolysis Kinetics

The secondary hydroxyl group of the 3-ol undergoes acylation with carboxylic acids, anhydrides, or acid chlorides under mild conditions, yielding esters with controlled hydrolytic lability. Unlike the sterically hindered tertiary esters of yomogi alcohol — which hydrolyze slowly and unpredictably — esters of the 3-ol can be tuned from rapidly cleaved (acetate) to slowly released (pivalate, benzoate), enabling precise control over fragrance substantivity and bloom in functional products (detergents, fabric softeners, personal care) [1].

Enantioselective Synthesis and Chiral Quality Control for High-Value Fragrance Ingredients

The single stereogenic center at C-3 allows for enantioselective synthesis (Sharpless asymmetric epoxidation/kinetic resolution, enzymatic acylation) or preparative chiral chromatography, yielding enantiomerically enriched samples. Given the well-established enantiomer-odor differentiation in terpene alcohols, each enantiomer of the 3-ol may exhibit distinct odor detection thresholds and character, enabling the creation of proprietary, enantiopure fragrance molecules with unique olfactive signatures [1]. Chiral GC or HPLC serves as a batch-to-batch quality specification that is unavailable for the achiral 2-ol, providing a competitive advantage in high-purity fragrance ingredient supply [2].

Novel Synthetic Fragrance Ingredient with Freedom-to-Operate Advantages

The absence of documented natural occurrence for the 3-ol distinguishes it from the naturally ubiquitous yomogi alcohol and positions it as a novel synthetic entity. This status provides strategic advantages for intellectual property protection, as the compound and its derivatives can be claimed in composition-of-matter patents without natural-product prior-art entanglements [1]. Additionally, as a synthetic substance with no established FEMA GRAS or natural-occurrence regulatory pathway, the 3-ol offers a blank regulatory slate that can be proactively shaped through targeted safety studies, rather than inheriting the regulatory constraints and usage restrictions that may accompany established natural products [2].

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